

# Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Iodo-2,3,4-trimethoxybenzene

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This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of **1-iodo-2,3,4-trimethoxybenzene**. Due to the absence of publicly available experimental data for this specific molecule, this guide outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of related aromatic ethers and halogenated compounds.

## Predicted Mass Spectrum Data

The expected fragmentation of **1-iodo-2,3,4-trimethoxybenzene** under electron ionization would likely proceed through several key pathways, primarily involving the loss of the iodine atom, methyl radicals from the methoxy groups, and subsequent cleavages of the aromatic ring structure. The table below summarizes the predicted major fragment ions, their mass-to-charge ratio ( $m/z$ ), and their proposed origin.

Predicted m/z	Proposed Ion Structure	Proposed Fragmentation Pathway
294	$[\text{C}_9\text{H}_{11}\text{IO}_3]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ )
279	$[\text{C}_8\text{H}_8\text{IO}_3]^+$	$\text{M}^+\bullet - \bullet\text{CH}_3$
167	$[\text{C}_9\text{H}_{11}\text{O}_3]^+$	$\text{M}^+\bullet - \bullet\text{I}$
152	$[\text{C}_8\text{H}_8\text{O}_3]^+\bullet$	$[\text{M} - \bullet\text{I}]^+ - \bullet\text{CH}_3$
137	$[\text{C}_7\text{H}_5\text{O}_3]^+$	$[\text{M} - \bullet\text{I} - \bullet\text{CH}_3]^+ - \bullet\text{CH}_3$
127	$[\text{I}]^+$	Iodine Cation
122	$[\text{C}_7\text{H}_6\text{O}_2]^+\bullet$	$[\text{M} - \bullet\text{I} - \bullet\text{CH}_3 - \bullet\text{CH}_3]^+ - \bullet\text{CH}_3$
109	$[\text{C}_6\text{H}_5\text{O}_2]^+$	$[\text{M} - \bullet\text{I} - \bullet\text{CH}_3 - \bullet\text{CH}_3]^+ - \text{CO}$
94	$[\text{C}_6\text{H}_6\text{O}]^+\bullet$	$[\text{M} - \bullet\text{I} - \bullet\text{CH}_3 - \bullet\text{CH}_3 - \text{CO}]^+ - \bullet\text{CH}_3$
79	$[\text{C}_5\text{H}_3\text{O}]^+$	$[\text{M} - \bullet\text{I} - 2\times\bullet\text{CH}_3 - \text{CO}]^+ - \bullet\text{CH}_3$
69	$[\text{C}_4\text{H}_5\text{O}]^+$	Ring Fragmentation

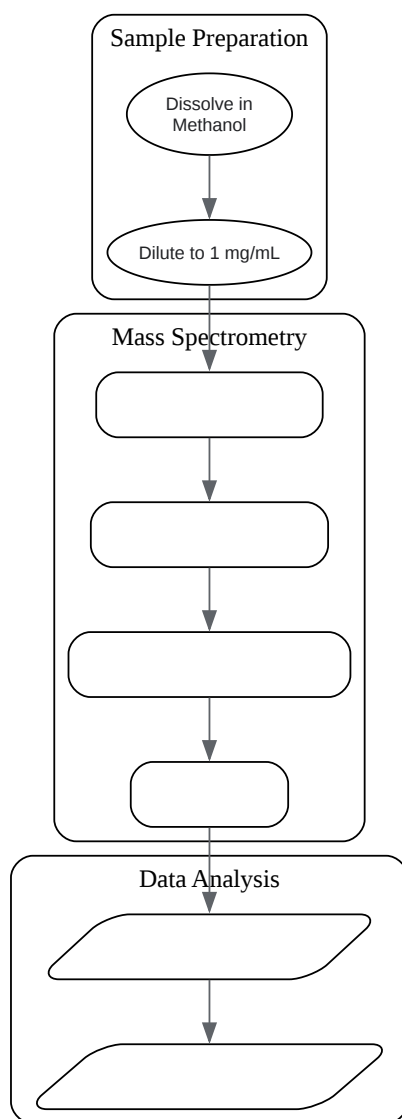
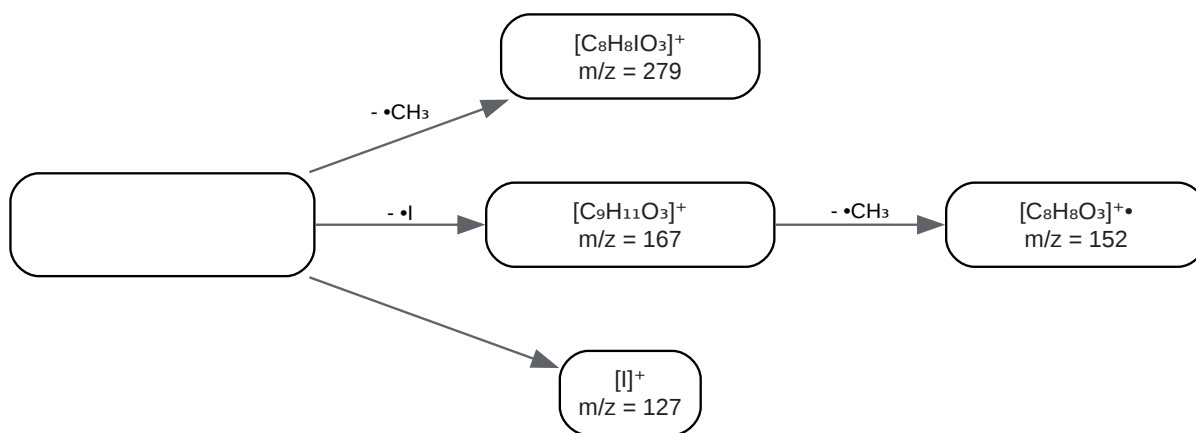
## Proposed Fragmentation Pathways

The fragmentation of **1-iodo-2,3,4-trimethoxybenzene** is initiated by the removal of an electron to form the molecular ion (m/z 294). The primary fragmentation routes are predicted to be:

- **Loss of a Methyl Radical:** The most common initial fragmentation for methoxy-substituted benzenes is the loss of a methyl radical ( $\bullet\text{CH}_3$ ) to form a stable oxonium ion. This would result in a fragment at m/z 279.
- **Cleavage of the Carbon-Iodine Bond:** The C-I bond is relatively weak and can readily undergo homolytic cleavage to lose an iodine radical ( $\bullet\text{I}$ ), resulting in a trimethoxybenzene cation at m/z 167. A less likely heterolytic cleavage could also produce an iodine cation at m/z 127.

- Sequential Losses: Following the initial losses, a cascade of further fragmentations is expected. This includes the sequential loss of methyl radicals and carbon monoxide (CO) from the trimethoxybenzene cation, leading to the various smaller fragments listed in the table above.

Below is a Graphviz diagram illustrating the proposed primary fragmentation pathways.



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